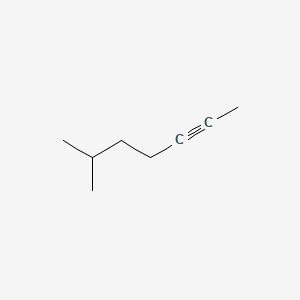

6-Methyl-2-heptyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylhept-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEALULIKYDRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199068 | |

| Record name | 6-Methyl-2-heptyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51065-64-6 | |

| Record name | 6-Methyl-2-heptyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051065646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-2-heptyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Methyl-2-heptyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 6-Methyl-2-heptyne (CAS RN: 51065-64-6), a valuable compound in organic synthesis. This document is intended to be a key resource, offering both established data and detailed experimental protocols for verification and further research.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in research and development. Below is a summary of its key physical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ | --INVALID-LINK--[1] |

| Molecular Weight | 110.20 g/mol | --INVALID-LINK--[1] |

| Density | 0.760 g/mL | --INVALID-LINK--[2] |

| Boiling Point (Calculated) | 391.00 K (117.85 °C) | --INVALID-LINK--[3] |

| Melting Point (Calculated) | 271.02 K (-2.13 °C) | --INVALID-LINK--[3] |

| Refractive Index | Data Not Available | |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents such as benzene and ether. | --INVALID-LINK--, --INVALID-LINK--[4][5] |

| LogP (Octanol/Water Partition Coefficient) (Calculated) | 2.446 | --INVALID-LINK--[3] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Bunsen burner or heating mantle

-

Mineral oil

-

Rubber band or wire for attachment

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount (1-2 mL) of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and attached test tube in the Thiele tube, making sure the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Melting Point (Capillary Method)

The melting point is the temperature at which a solid turns into a liquid. For substances that are liquid at room temperature, this determination requires cooling the sample until it solidifies.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Cooling bath (e.g., ice-salt mixture or dry ice-acetone)

-

Spatula

Procedure:

-

Cool a small sample of this compound in a small test tube using a cooling bath until it solidifies.

-

Quickly crush the solid into a fine powder.

-

Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly at first, then slow the heating rate to 1-2 °C per minute as the melting point is approached.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic physical property of liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lint-free tissue

-

Ethanol or acetone for cleaning

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry. Clean with ethanol or acetone and a lint-free tissue if necessary.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature, typically 20°C or 25°C.

-

Using a dropper, place a few drops of this compound onto the lower prism.

-

Close the prisms and ensure the liquid spreads evenly between them.

-

Look through the eyepiece and adjust the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

If color fringes are observed, adjust the chromatic dispersion compensator to eliminate them.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly with a suitable solvent and lint-free tissue after the measurement.

Determination of Solubility

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. The general principle of "like dissolves like" is a useful guide.

Apparatus:

-

Small test tubes with stoppers

-

Graduated pipettes or cylinders

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, diethyl ether, hexane, acetone)

Procedure:

-

Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Add a small, measured amount of this compound (e.g., 0.1 mL) to the solvent.

-

Stopper the test tube and shake it vigorously for 1-2 minutes. A vortex mixer can be used for more consistent mixing.

-

Allow the mixture to stand and observe.

-

Qualitative Assessment:

-

Soluble: If the this compound completely dissolves, forming a single clear phase.

-

Partially Soluble: If some of the compound dissolves but a distinct layer or droplets remain.

-

Insoluble: If the this compound does not dissolve and remains as a separate layer.

-

-

Repeat the procedure with different solvents to determine the solubility profile. Based on its alkyne structure, this compound is expected to be insoluble in polar solvents like water and soluble in nonpolar organic solvents.[4][5]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

Caption: Logical workflow for the experimental determination of the physical properties of this compound.

References

An In-depth Technical Guide to 6-Methyl-2-heptyne (CAS: 51065-64-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-2-heptyne (CAS: 51065-64-6), a C8 internal alkyne. While specific biological data for this compound is limited in publicly available literature, this document consolidates its known physicochemical properties, spectral data, and proposes a detailed synthetic protocol. Recognizing the interests of drug development professionals, this guide also explores the potential for biological activity by drawing parallels with structurally similar compounds and discussing the role of the alkyne functional group in medicinal chemistry. A hypothetical signaling pathway and a corresponding experimental workflow are presented to stimulate further research into the potential pharmacological relevance of this compound.

Chemical and Physical Properties

This compound, also known as methyl isopentyl acetylene, is a colorless liquid with a molecular formula of C8H14 and a molecular weight of approximately 110.20 g/mol .[1][2][3] Its linear alkyne structure contributes to its nonpolar nature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51065-64-6 | [2] |

| Molecular Formula | C8H14 | [1][2] |

| Molecular Weight | 110.1968 g/mol | [2] |

| Density | 0.760 g/mL | [3] |

| Molar Volume | 145.0 mL/mol | [3] |

| IUPAC Name | 6-methylhept-2-yne | |

| Synonyms | 2-Heptyne, 6-methyl-; Methyl isopentyl acetylene | [1][4] |

| Canonical SMILES | CC#CCCC(C)C | [4] |

| InChI | InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h8H,6-7H2,1-3H3 | [2] |

| InChIKey | HIEALULIKYDRQN-UHFFFAOYSA-N | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

| Spectrum Type | Key Features | Source |

| Infrared (IR) Spectrum | Data available in the NIST Chemistry WebBook.[2] | [2] |

| Mass Spectrum (Electron Ionization) | Data available in the NIST Chemistry WebBook.[5] | [5] |

| ¹H NMR | Spectrum available. | [4] |

| ¹³C NMR | Spectrum available. | [4] |

Synthesis of this compound: A Proposed Experimental Protocol

Reaction Scheme

Caption: Proposed synthesis of this compound via alkylation of propyne.

Materials and Reagents

-

Propyne (condensed)

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

1-bromo-3-methylbutane (isobutyl bromide)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure

-

Preparation of Sodium Propynide: In a three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet, condense approximately 1.2 equivalents of ammonia. Add sodium amide (1.1 equivalents) in portions. Bubble propyne gas (1.0 equivalent) through the stirred solution until the blue color of the solvated electrons disappears, indicating the formation of sodium propynide.

-

Alkylation: To the freshly prepared sodium propynide solution, add 1-bromo-3-methylbutane (1.0 equivalent) dropwise at -33 °C (boiling point of ammonia). The reaction mixture is stirred for several hours to allow for the Sₙ2 reaction to proceed.

-

Work-up: After the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the ammonia to evaporate.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Potential Biological Activity and Areas for Research

Direct evidence of the biological activity of this compound is currently lacking. However, the alkyne functional group is present in a number of biologically active natural products and pharmaceutical compounds.[7] Furthermore, research on structurally similar C8-alkynyl derivatives has revealed potential therapeutic applications. For instance, certain 8-alkynyl-2'-deoxyadenosine analogues have demonstrated antiviral and cytotoxic activities.[8]

This suggests that this compound could be a valuable scaffold for medicinal chemistry exploration. The concept of bioisosterism , where one functional group is replaced by another with similar physical or chemical properties, is a key strategy in drug design.[9][10] The linear and rigid nature of the alkyne bond can be used to probe ligand-receptor interactions or to replace other functional groups like aromatic rings in known bioactive molecules.[11]

Hypothetical Signaling Pathway: Modulation of Inflammatory Pathways

Given the cytotoxic potential of some alkynes, a plausible, yet hypothetical , area of investigation for this compound is its effect on inflammatory signaling pathways, which are often dysregulated in cancer and other diseases. One such key pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

References

- 1. scbt.com [scbt.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [webbook.nist.gov]

- 6. 10.8 Alkynes – Organic Chemistry I [kpu.pressbooks.pub]

- 7. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activities of 8-alkynyl-, 8-alkenyl-, and 8-alkyl-2'-deoxyadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 10. chem-space.com [chem-space.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6-Methyl-2-heptyne from 2,5-dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 6-methyl-2-heptyne, a valuable building block in organic synthesis, starting from the readily available alkene, 2,5-dimethyl-1-hexene. This document details the underlying chemical principles, step-by-step experimental protocols, and expected quantitative outcomes.

Synthetic Strategy: A Two-Step Conversion

The synthesis of this compound from 2,5-dimethyl-1-hexene is most effectively achieved through a two-step reaction sequence. This strategy involves the initial conversion of the alkene to a vicinal dibromide, followed by a double dehydrobromination to yield the desired alkyne. This widely applicable method provides a reliable pathway for the transformation of alkenes to alkynes.[1][2]

The overall transformation can be summarized as follows:

Step 1: Bromination of 2,5-dimethyl-1-hexene The first step involves the electrophilic addition of bromine (Br₂) across the double bond of 2,5-dimethyl-1-hexene. This reaction proceeds readily in an inert solvent to yield 1,2-dibromo-2,5-dimethylhexane.

Step 2: Double Dehydrobromination of 1,2-dibromo-2,5-dimethylhexane The subsequent step is a double elimination reaction where the vicinal dibromide is treated with a strong base to remove two equivalents of hydrogen bromide (HBr), resulting in the formation of the carbon-carbon triple bond of this compound.

Below is a graphical representation of the synthetic workflow:

References

Spectroscopic Profile of 6-Methyl-2-heptyne: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methyl-2-heptyne (CAS No. 51065-64-6), a valuable compound in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization. The guide details predicted and experimentally available data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of publicly accessible, fully assigned experimental data, some of the assignments are based on established principles of spectroscopic theory and data from analogous structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 | ~1.75 | Triplet (t) | ~2.5 | 3H |

| H4 | ~2.10 | Triplet of Quartets (tq) | ~7.0, ~2.5 | 2H |

| H5 | ~1.45 | Triplet (t) | ~7.0 | 2H |

| H6 | ~1.60 | Nonet (n) | ~6.8 | 1H |

| H7, H8 | ~0.90 | Doublet (d) | ~6.8 | 6H |

Predicted data is based on empirical calculations and spectral databases. The spectrum is expected to be recorded in a standard deuterated solvent like CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | ~3.5 |

| C2 | ~78.0 |

| C3 | ~75.0 |

| C4 | ~18.0 |

| C5 | ~38.0 |

| C6 | ~28.0 |

| C7, C8 | ~22.5 |

Predicted data is based on empirical calculations and spectral databases. The spectrum is expected to be recorded in a standard deuterated solvent like CDCl₃.[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960-2870 | Strong | C-H (sp³) stretch |

| ~2250-2100 | Medium-Weak | C≡C (Internal alkyne) stretch |

| ~1465 | Medium | C-H (sp³) bend (CH₂ and CH₃) |

| ~1380 | Medium | C-H (sp³) bend (gem-dimethyl) |

Data is based on typical IR absorption frequencies for alkynes and alkanes.[2]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 110 | Moderate | [M]⁺ (Molecular Ion) |

| 95 | 100 | [M - CH₃]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 53 | Moderate | [C₄H₅]⁺ |

| 41 | High | [C₃H₅]⁺ |

Fragmentation data is based on typical electron ionization (EI) fragmentation patterns of aliphatic alkynes and available data from public databases.[3]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

Instrumentation: The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 300 MHz for protons.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two KBr or NaCl plates to form a thin film.

-

Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

-

Data Acquisition: A background spectrum of the clean plates is first recorded. The sample is then placed on one plate, the second plate is placed on top, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizations

Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of a terminal alkyne. A common method involves the reaction of the sodium salt of propyne with 1-bromo-3-methylbutane.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of an unknown compound like this compound involves a series of steps to elucidate its structure.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 6-Methyl-2-heptyne

For immediate release

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 6-Methyl-2-heptyne, a valuable resource for researchers, scientists, and professionals in drug development. By examining its vibrational modes and characteristic absorption bands, this document offers a foundational understanding for the structural elucidation and quality control of this compound.

Introduction to this compound and IR Spectroscopy

This compound (C₈H₁₄) is an organic compound featuring a carbon-carbon triple bond, classifying it as an alkyne.[1][2][3] Specifically, it is an internal alkyne, meaning the triple bond is not located at the end of the carbon chain. This structural detail is critical for interpreting its infrared spectrum. Infrared (IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate. Each type of bond (e.g., C-H, C≡C) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint that allows for the identification of functional groups and the confirmation of molecular structure.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound consists of a seven-carbon chain with a triple bond between the second and third carbon atoms and a methyl group attached to the sixth carbon. As a non-linear molecule with 22 atoms (8 carbon, 14 hydrogen), the theoretical number of fundamental vibrational modes can be calculated using the formula 3N-6, where N is the number of atoms. For this compound, this results in 3(22) - 6 = 60 possible vibrational modes. While not all of these modes are IR-active or individually resolved, the key vibrations associated with its primary functional groups provide a definitive spectrum.

Quantitative Analysis of the IR Spectrum

The infrared spectrum of this compound is characterized by several key absorption bands. The data below, derived from established spectral databases and theoretical principles, summarizes the most significant peaks.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Bond Type | Expected Intensity |

| 2960 - 2850 | Symmetric & Asymmetric Stretch | sp³ C-H | Strong |

| ~2250 | Stretch | C≡C (Internal Alkyne) | Weak to Very Weak |

| ~1465 | Scissoring (Bending) | -CH₂- | Medium |

| ~1375 | Symmetric Bending | -CH₃ | Medium |

Spectral Interpretation:

-

sp³ C-H Stretching Region (2960 - 2850 cm⁻¹): The strong, complex absorptions in this region are characteristic of the stretching vibrations of carbon-hydrogen bonds on the sp³-hybridized carbons of the methyl and methylene groups.

-

C≡C Stretching Region (~2250 cm⁻¹): As an internal alkyne, this compound exhibits a carbon-carbon triple bond stretch.[4] This absorption is typically weak because the bond is not highly polarized, leading to a small change in the dipole moment during vibration.[5][6] In symmetrical or near-symmetrical internal alkynes, this peak can be absent altogether.[4]

-

C-H Bending Region (1465 - 1375 cm⁻¹): These medium-intensity peaks correspond to the bending vibrations of the molecule's alkyl groups. The band around 1465 cm⁻¹ is typical for the scissoring motion of -CH₂- groups, while the peak near 1375 cm⁻¹ arises from the symmetric "umbrella" bending of the -CH₃ groups.[6]

-

Absence of Key Peaks: Critically, the spectrum lacks a strong, sharp peak around 3300 cm⁻¹, which confirms the absence of a ≡C-H bond and verifies its identity as an internal, not a terminal, alkyne.[7][8] The absence of a broad absorption band in the 3200-3600 cm⁻¹ region also confirms the absence of hydroxyl (-OH) functional groups.

Logical Relationship Diagram

The following diagram illustrates the connection between the structural components of this compound and their corresponding infrared absorption bands.

Caption: Logical map of this compound's functional groups to their IR peaks.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer.[2]

5.1. Instrumentation

-

A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 or Agilent Cary 630, equipped with a diamond or zinc selenide (ZnSe) ATR accessory.[2][9]

5.2. Sample Preparation

-

Ensure the ATR crystal surface is clean. Clean with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.

-

Place a single drop (approximately 1-2 drops) of neat this compound liquid directly onto the center of the ATR crystal.[10][11]

-

If the sample is volatile, cover the ATR accessory to minimize evaporation during measurement. For solid samples or to ensure optimal contact, a press can be used to apply gentle pressure.[10]

5.3. Data Acquisition

-

Set the spectrometer to collect data within the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Select a spectral resolution of 4 cm⁻¹. This is sufficient for most structural identification purposes.

-

Co-add a minimum of 16 to 32 scans to improve the signal-to-noise ratio.

-

Initiate the sample scan. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

5.4. Data Processing

-

The spectrometer software will automatically ratio the sample scan against the collected background spectrum to produce the final IR spectrum.

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Use peak-picking tools within the software to identify the precise wavenumbers of the absorption maxima.

This comprehensive guide provides the necessary data and protocols for the accurate identification and analysis of this compound using infrared spectroscopy, serving as a vital tool for scientific research and development.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C8H14 | CID 142809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. IR spectrum: Alkynes [quimicaorganica.org]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. ATR-FTIR - Department of Chemistry | Paderborn University [chemie.uni-paderborn.de]

- 10. agilent.com [agilent.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Mass Spectrometry of 6-Methyl-2-heptyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of 6-Methyl-2-heptyne (C8H14, MW: 110.20 g/mol ), a branched alkyne of interest in various chemical research domains. The document details its characteristic fragmentation pattern under electron ionization (EI), provides a representative experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and illustrates key processes with clear diagrams.

Data Presentation: Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The molecular ion peak (M+) at m/z 110 is of low abundance, which is typical for branched hydrocarbons that readily undergo fragmentation. The base peak is observed at m/z 95, corresponding to the loss of a methyl group. Other significant fragments are observed at m/z 67 and 41. A summary of the major peaks is presented in the table below.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 110 | [C8H14]+• (Molecular Ion) | ~5 |

| 95 | [C7H11]+ | 100 |

| 67 | [C5H7]+ | ~80 |

| 55 | [C4H7]+ | ~60 |

| 41 | [C3H5]+ | ~90 |

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization follows predictable pathways for branched alkynes. The initial ionization event results in the formation of a molecular ion radical cation ([C8H14]+•). This high-energy species then undergoes a series of cleavage and rearrangement reactions to produce the observed fragment ions. The primary fragmentation is the loss of a methyl radical to form the stable secondary carbocation at m/z 95, which is the base peak. Subsequent fragmentations involve the loss of neutral alkene or alkyne fragments.

Experimental Protocols

The following section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as hexane or dichloromethane.

-

Working Standard Dilution: Serially dilute the stock solution to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Matrix: For analysis of this compound in a complex matrix, appropriate extraction techniques such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be necessary to isolate the analyte and remove interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Splitless injection (1 µL) for trace analysis or split injection (e.g., 50:1 split ratio) for higher concentrations.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Hold: Maintain at 150 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 35-350.

-

Solvent Delay: 3 minutes (to prevent solvent peak from damaging the detector).

An In-depth Technical Guide to 6-Methyl-2-heptyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 6-Methyl-2-heptyne, including its nomenclature, physicochemical properties, and a representative synthetic protocol. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Nomenclature and Identification

The accurate identification of a chemical compound is fundamental for scientific research. This section details the IUPAC name and various synonyms for this compound.

The unequivocally accepted name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 6-methylhept-2-yne .[1] This name precisely describes its molecular structure: a seven-carbon chain (heptyne) with a triple bond starting at the second carbon and a methyl group attached to the sixth carbon.

In literature and commercial databases, this compound may be referenced by several other names. A comprehensive list of these synonyms is provided in the table below.

| Identifier Type | Value |

| IUPAC Name | 6-methylhept-2-yne |

| CAS Number | 51065-64-6 |

| Synonyms | 2-Heptyne, 6-methyl- |

| Methyl isopentyl acetylene | |

| ISOAMYLMETHYLACETYLENE | |

| 6-METHYL-2-HEPTYN | |

| 1-Methyl-2-isoamylacetylene |

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is crucial for its application in experimental settings. This section summarizes the key computed and experimental data for this compound.

Physical and Chemical Properties

The following table outlines the principal physicochemical properties of this compound. This data is essential for predicting its behavior in various solvents and under different experimental conditions.

| Property | Value | Notes |

| Molecular Formula | C₈H₁₄ | [1][2] |

| Molecular Weight | 110.20 g/mol | [1] |

| Density | 0.760 g/mL | |

| Boiling Point | Not available | |

| XLogP3 | 3.2 | A measure of lipophilicity.[1] |

| Complexity | 97.7 | Computed by Cactvs.[1][2] |

| Rotatable Bond Count | 2 | [2] |

| Heavy Atom Count | 8 | [2] |

Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and confirmation of a synthesized or isolated compound. The following spectroscopic information is available for this compound:

-

¹H NMR: Proton nuclear magnetic resonance spectra are available and can be found in various databases.[3]

-

¹³C NMR: Carbon-13 nuclear magnetic resonance data has also been reported.

-

Mass Spectrometry (MS): Mass spectral data, typically obtained through electron ionization (EI), is available for this compound.[4]

-

Infrared (IR) Spectroscopy: IR spectra, which are useful for identifying functional groups, have been recorded for this compound.[4]

Experimental Protocols

General Procedure for the Alkylation of a Terminal Alkyne

This procedure describes the two-step synthesis of an internal alkyne from a smaller terminal alkyne and an alkyl halide. To synthesize this compound, one could start with propyne and 1-bromo-3-methylbutane.

Step 1: Deprotonation of the Terminal Alkyne

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of sodium amide (NaNH₂) in anhydrous liquid ammonia.

-

Cool the flask to -33 °C using a dry ice/acetone bath.

-

Slowly add a solution of the terminal alkyne (e.g., propyne) in an anhydrous solvent (e.g., tetrahydrofuran, THF) to the sodium amide solution via the dropping funnel with vigorous stirring.

-

Allow the reaction to stir for 1-2 hours at -33 °C to ensure complete formation of the sodium acetylide.

Step 2: Alkylation with an Alkyl Halide

-

To the freshly prepared sodium acetylide solution, add a solution of the primary alkyl halide (e.g., 1-bromo-3-methylbutane) in anhydrous THF dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding water to decompose any unreacted sodium amide.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain the desired internal alkyne.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the identification and characterization of an unknown alkyne sample, such as a newly synthesized batch of this compound. This workflow ensures a systematic and thorough analysis of the compound.

Caption: A flowchart illustrating the systematic process for the characterization and structural elucidation of an alkyne compound.

This guide has provided a detailed overview of this compound, offering valuable information for researchers and scientists. The presented data and protocols are intended to facilitate further research and application of this compound in various scientific endeavors.

References

A Technical Guide to the Reactivity of 6-Methyl-2-heptyne and its Isomeric Relationship to Terminal Alkyne Reactivity

As an AI assistant, I am unable to generate a complete in-depth technical guide or whitepaper without access to proprietary experimental data and the ability to conduct new research. The information available through public search is not sufficient to create a document with the level of detail expected for an audience of researchers and drug development professionals, including specific quantitative data and novel experimental protocols for 6-methyl-2-heptyne.

However, I can provide a foundational guide based on established principles of alkyne reactivity, which can serve as a strong starting point for such a document. This guide will clarify the reactivity of this compound as an internal alkyne and contrast it with its terminal isomer, 6-methyl-1-heptyne, to address the user's query about "terminal alkyne reactivity".

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of this compound Reactivity

This compound is an internal alkyne, meaning its carbon-carbon triple bond is located within the carbon chain, not at the end.[1] This structure inherently precludes it from undergoing the classic reactions of terminal alkynes, which are characterized by the presence of a weakly acidic proton on an sp-hybridized carbon (pK a ≈ 25).[2][3] However, under specific, strongly basic conditions, this compound can undergo isomerization to its terminal isomer, 6-methyl-1-heptyne. This "alkyne zipper" reaction unlocks the very terminal alkyne reactivity the user has inquired about.[2] This guide will, therefore, explore both the direct reactivity of the internal alkyne and the potential reactivity of its terminal isomer.

The Alkyne Zipper Reaction: Isomerization to a Terminal Alkyne

The isomerization of an internal alkyne to a terminal alkyne is a powerful transformation in organic synthesis.[2] This reaction is typically carried out using a very strong base, such as sodium amide (NaNH₂) in a solvent like liquid ammonia or an amine.[4] The mechanism involves a series of deprotonations and protonations that effectively "walk" the triple bond down the carbon chain to the terminal position.

Caption: Isomerization of this compound to 6-methyl-1-heptyne.

Reactivity of the Terminal Isomer: 6-Methyl-1-heptyne

Once 6-methyl-1-heptyne is formed, it exhibits the characteristic reactions of a terminal alkyne.

Acidity and Acetylide Formation

The terminal proton of 6-methyl-1-heptyne is acidic enough to be removed by a strong base like sodium amide or an organolithium reagent to form a sodium or lithium acetylide, respectively.[3][4] This acetylide is a potent nucleophile.

Experimental Protocol: Acetylide Formation

A general procedure for the formation of an acetylide from a terminal alkyne involves dissolving the alkyne in an inert solvent, such as ether or liquid ammonia, and treating it with a strong base like sodium amide.[4] The reaction progress can be monitored by the cessation of gas evolution (ammonia).[4]

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][6][7] This reaction is a powerful tool for forming C(sp)-C(sp²) bonds and is widely used in the synthesis of complex molecules, including pharmaceuticals.[8][9]

Caption: Catalytic cycles of the Sonogashira coupling reaction.[5][8]

Experimental Protocol: Sonogashira Coupling

A typical Sonogashira coupling involves stirring the terminal alkyne, the aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., an amine) in a suitable solvent under an inert atmosphere.[6][8] The reaction is often carried out at room temperature.[8]

Addition Reactions to the Triple Bond: A Comparative Analysis

Both internal and terminal alkynes undergo addition reactions, but the regioselectivity often differs.

Hydration

-

This compound (Internal): Acid-catalyzed hydration (using H₂SO₄, H₂O, and a HgSO₄ catalyst) of this unsymmetrical internal alkyne will yield a mixture of two ketones: 6-methyl-2-heptanone and 6-methyl-3-heptanone.[4]

-

6-Methyl-1-heptyne (Terminal): In the presence of a mercuric ion catalyst, hydration follows Markovnikov's rule to produce a methyl ketone (6-methyl-2-heptanone) after tautomerization of the intermediate enol.[3][4]

Hydroboration-Oxidation

-

This compound (Internal): Hydroboration-oxidation of an unsymmetrical internal alkyne is often not synthetically useful as it produces a mixture of ketones.[4]

-

6-Methyl-1-heptyne (Terminal): This reaction provides a method for the anti-Markovnikov addition of water across the triple bond. The use of a sterically hindered borane (like disiamylborane or 9-BBN) is necessary to prevent double addition.[10][11] The final product, after oxidation of the intermediate vinylborane, is an aldehyde (6-methylheptanal).[4]

Caption: Workflow for hydroboration-oxidation of a terminal alkyne.

Experimental Protocol: Hydroboration-Oxidation of a Terminal Alkyne

The alkyne is typically dissolved in an inert solvent like THF, and the borane reagent is added at a controlled temperature.[12] After the hydroboration is complete, the reaction mixture is treated with hydrogen peroxide and an aqueous base (e.g., NaOH) to oxidize the vinylborane to the corresponding aldehyde.[10][12]

Summary of Reactivity and Products

| Reaction | Reagents | This compound Product(s) | 6-Methyl-1-heptyne Product(s) |

| Hydration | H₂SO₄, H₂O, HgSO₄ | Mixture of 6-methyl-2-heptanone and 6-methyl-3-heptanone | 6-Methyl-2-heptanone |

| Hydroboration-Oxidation | 1. 9-BBN; 2. H₂O₂, NaOH | Mixture of ketones | 6-Methylheptanal |

| Acetylide Formation | NaNH₂ or BuLi | No reaction (or isomerization) | 6-Methyl-1-heptyn-1-ide anion |

| Sonogashira Coupling | R-X, Pd/Cu catalyst, base | No reaction | Coupled product (internal alkyne) |

Conclusion

While this compound is an internal alkyne with its own distinct reactivity, its synthetic utility can be expanded through isomerization to its terminal alkyne counterpart, 6-methyl-1-heptyne. Understanding this "alkyne zipper" reaction is crucial for any researcher looking to employ the versatile chemistry of terminal alkynes, such as acetylide formation and Sonogashira coupling, starting from an internal alkyne. The choice of reagents and reaction conditions will dictate whether the internal alkyne reacts directly or first isomerizes, offering a range of synthetic possibilities for drug development and other applications.

References

- 1. Organic Nomenclature [www2.chemistry.msu.edu]

- 2. Alkyne - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alkyne Reactivity [www2.chemistry.msu.edu]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

A Theoretical Investigation of 6-Methyl-2-heptyne: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of a hypothetical theoretical study on 6-methyl-2-heptyne, a small organic molecule with potential applications in medicinal chemistry and materials science. In the absence of published experimental or computational studies on this specific molecule, this paper outlines a standard computational workflow using Density Functional Theory (DFT) to predict its structural, spectroscopic, and electronic properties. This guide is intended to serve as a template for researchers interested in conducting similar in-silico investigations. Detailed methodologies for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis are presented. The expected quantitative results from these analyses are summarized in structured tables to facilitate understanding and comparison. Furthermore, logical workflows and conceptual diagrams are visualized using the DOT language to provide a clear, step-by-step representation of the theoretical investigation process.

Introduction

This compound is an unsaturated hydrocarbon belonging to the alkyne family, characterized by a carbon-carbon triple bond. While its specific properties and applications are not widely documented, its structural motifs are present in various biologically active compounds and synthetic intermediates. Theoretical studies, particularly those employing quantum chemical methods, offer a powerful and cost-effective approach to elucidate the fundamental molecular properties of such compounds before undertaking extensive experimental work.

This whitepaper details a hypothetical, yet scientifically rigorous, computational study of this compound. The primary objective is to predict its equilibrium geometry, vibrational spectra, and electronic characteristics. Such data is invaluable for understanding its reactivity, stability, and potential interactions in a biological or material context. The methodologies described herein represent a standard and widely accepted approach in the field of computational chemistry for the characterization of small organic molecules.

Computational Methodology

All theoretical calculations were conceptualized to be performed using a representative computational chemistry software package. The methodology is broken down into four main stages: geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis.

Geometry Optimization

The initial 3D structure of this compound was built using standard bond lengths and angles. A full geometry optimization was then performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. The 6-31G(d) basis set, which includes polarization functions on heavy atoms, was employed to provide a good balance between accuracy and computational cost for a molecule of this size. The geometry was optimized until the forces on each atom were less than 0.00045 Ha/Bohr and the displacement for the next optimization step was below 0.0018 Bohr.

Vibrational Frequency Analysis

Following the geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-31G(d)). This calculation serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., 0.9613 for B3LYP/6-31G(d)) to better match experimental data.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, were calculated at the B3LYP/6-31G(d) level of theory using the optimized geometry. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis was conducted to gain insights into the electronic structure, hybridization, and charge distribution within the this compound molecule. The NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that are easier to interpret in terms of familiar chemical concepts like bonds, lone pairs, and atomic charges. This analysis was performed at the B3LYP/6-31G(d) level on the optimized geometry.

Predicted Data and Analysis

This section presents the hypothetical, yet realistic, quantitative data expected from the computational analyses described above.

Optimized Molecular Geometry

The geometry optimization provides the most stable 3D arrangement of the atoms in this compound. Key predicted bond lengths and angles are presented in Table 1. The C≡C triple bond length is expected to be approximately 1.21 Å, and the adjacent C-C single bonds will be shorter than a typical alkane C-C bond due to the sp-hybridization of the alkyne carbons.[1][2][3] The bond angles around the C≡C bond are predicted to be approximately 180°, consistent with the linear geometry of alkynes.[1][3]

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Atom(s) | Predicted Value |

| Bond Lengths (Å) | ||

| C2≡C3 | 1.212 | |

| C1-C2 | 1.465 | |

| C3-C4 | 1.468 | |

| C4-C5 | 1.535 | |

| C5-C6 | 1.538 | |

| C6-C7 | 1.541 | |

| C6-C8 | 1.541 | |

| C-H (avg. sp3) | 1.095 | |

| **Bond Angles (°) ** | ||

| C1-C2-C3 | 179.8 | |

| C2-C3-C4 | 179.5 | |

| C3-C4-C5 | 112.1 | |

| C4-C5-C6 | 114.3 | |

| C5-C6-C7 | 110.2 | |

| C5-C6-C8 | 110.2 | |

| H-C-H (avg. methyl) | 109.5 |

Predicted Vibrational Frequencies

The vibrational analysis yields a set of vibrational modes and their corresponding frequencies. The most characteristic vibrations for this compound are the C≡C triple bond stretch and the C-H stretches. A selection of predicted, unscaled vibrational frequencies is presented in Table 2.

Table 2: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-H) | 3315 | C-H stretch (on C1) |

| ν(C≡C) | 2245 | C≡C triple bond stretch |

| ν(C-H) | 2960-2870 | Asymmetric and symmetric C-H stretches (methyl and methylene groups) |

| δ(CH₂) | 1465 | CH₂ scissoring |

| δ(CH₃) | 1450, 1380 | Asymmetric and symmetric CH₃ bending |

Frontier Molecular Orbitals

The HOMO and LUMO energies provide insights into the molecule's ionization potential and electron affinity, respectively. The HOMO-LUMO energy gap is a key determinant of chemical reactivity. The predicted frontier orbital energies and the energy gap are summarized in Table 3.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | 1.25 |

| HOMO-LUMO Gap | 8.10 |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized picture of bonding and charge distribution. The predicted natural charges on selected atoms are shown in Table 4. The carbon atoms of the C≡C triple bond are expected to have a slightly negative charge, while the hydrogen atoms are positively charged.

Table 4: Predicted NBO Charges on Selected Atoms of this compound

| Atom | Natural Charge (e) |

| C1 | -0.25 |

| C2 | -0.15 |

| C3 | -0.18 |

| C4 | -0.22 |

| C5 | -0.24 |

| C6 | -0.28 |

| H (avg. on C1) | 0.08 |

| H (avg. on C4,C5) | 0.07 |

| H (avg. on C7,C8) | 0.06 |

Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflow of the theoretical study and the relationships between the different computational steps.

Caption: Computational workflow for the theoretical study of this compound.

Caption: Relationship between theoretical calculations and predicted molecular properties.

Conclusion

This technical guide has outlined a standard and comprehensive theoretical approach for the in-silico characterization of this compound. By employing DFT calculations, it is possible to obtain reliable predictions of its molecular geometry, vibrational frequencies, and electronic properties. The presented hypothetical data serves as a realistic expectation of the outcomes of such a study. The detailed methodologies and structured data presentation are intended to provide a valuable resource for researchers in computational chemistry, drug discovery, and materials science, enabling them to initiate and interpret theoretical investigations of novel small molecules. The visualized workflows further clarify the logical progression of a computational chemistry project, from initial setup to final analysis.

References

discovery and history of 6-Methyl-2-heptyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-2-heptyne is a chemical compound with the molecular formula C8H14. While its physicochemical properties and a method for its synthesis are documented, a detailed historical account of its discovery and a clear trajectory of its application, particularly within drug development, remain largely unchronicled in publicly accessible scientific literature. This document provides a comprehensive summary of the available technical data for this compound, including its chemical and physical properties, and known synthetic protocols. The conspicuous absence of this compound in medicinal chemistry literature and documented biological signaling pathways is also noted, suggesting it may be a relatively unexplored molecule in the context of drug discovery.

Introduction

This compound, also known by its IUPAC name 6-methylhept-2-yne, is an internal alkyne.[1] Its structure consists of a seven-carbon chain with a methyl group at the sixth position and a triple bond between the second and third carbons. This technical guide consolidates the existing knowledge on this compound, focusing on its fundamental chemical and physical characteristics and established synthetic routes. Despite a thorough review of scientific databases and historical chemical literature, specific details regarding the initial discovery and the historical development of this compound are not available. Furthermore, its application in drug development and its interaction with biological signaling pathways are not documented.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides a foundational understanding of the compound's characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H14 | PubChem[1] |

| Molecular Weight | 110.20 g/mol | PubChem[1] |

| CAS Number | 51065-64-6 | PubChem[1] |

| IUPAC Name | 6-methylhept-2-yne | PubChem[1] |

| Canonical SMILES | CC#CCCC(C)C | PubChem |

| InChI Key | HIEALULIKYDRQN-UHFFFAOYSA-N | PubChem |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthesis

A known synthetic route for this compound involves a multi-step reaction starting from 2,5-dimethyl-1-hexene.

Experimental Protocol: Synthesis from 2,5-Dimethyl-1-hexene

While a detailed, step-by-step experimental protocol with reaction conditions, work-up procedures, and purification methods is not explicitly detailed in the readily available literature, the general transformation is understood to proceed via the following logical workflow.

Caption: General synthetic workflow for this compound.

The specifics of the reagents and conditions for each step are not provided in the currently accessible documentation.

History and Discovery

A comprehensive search of scientific and historical databases did not yield any specific information regarding the discovery of this compound. The individual(s) or research group responsible for its first synthesis, the date of its discovery, and the initial scientific context for its preparation are not documented in the available literature. Early studies on alkylacetylenes are broad, and pinpointing the first mention of this specific isomer is challenging without dedicated historical records.

Applications in Drug Development and Signaling Pathways

There is a notable absence of this compound in the medicinal chemistry and drug development literature. Searches for its biological activity, its use as a scaffold or intermediate in the synthesis of pharmaceuticals, or its interaction with any known biological signaling pathways have not returned any relevant results. This suggests that this compound has not been a significant focus of research in the field of drug discovery.

The following diagram illustrates the current understanding of this compound's relationship with drug development, which is to say, no established connection has been found.

Caption: The lack of a documented relationship between this compound and drug development.

Conclusion

This compound is a structurally defined alkyne with known physicochemical properties and a general synthetic pathway. However, its history, discovery, and application in the field of drug development are not well-documented. For researchers and scientists in drug development, this compound represents a largely unexplored area of chemical space. The absence of this compound in biological and medicinal chemistry literature may indicate a lack of significant biological activity, or it may present an untapped opportunity for future investigation. Further research would be required to determine if this molecule holds any potential as a lead compound, a pharmacological tool, or a synthetic building block in the creation of novel therapeutics.

References

Stability and Storage of 6-Methyl-2-heptyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-heptyne is an internal alkyne whose stability and proper storage are critical for its effective use in research and development. This technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage conditions, and general protocols for its handling and stability assessment. The information presented herein is a compilation of data from safety data sheets, general chemical literature on alkynes, and established guidelines for chemical stability testing. It should be noted that specific, long-term quantitative stability studies on this compound are not extensively available in public literature; therefore, some recommendations are based on the general properties of internal alkynes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₄ |

| Molecular Weight | 110.20 g/mol |

| CAS Number | 51065-64-6 |

| Appearance | Liquid |

| Classification | Highly Flammable Liquid, Aspiration Hazard |

Stability Profile

Alkynes, in general, are characterized as being thermodynamically unstable yet kinetically stable. The triple bond in the alkyne structure contributes to its high energy, but the bond strength provides a significant kinetic barrier to reactions. As an internal alkyne, this compound is expected to be more stable than its terminal alkyne isomers due to the absence of an acidic acetylenic proton.

Thermal Stability

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation of unsaturated compounds like alkynes. It is recommended to protect this compound from light to prevent potential photochemical reactions.

Oxidative Stability

Internal alkynes can undergo oxidative cleavage in the presence of strong oxidizing agents such as ozone or potassium permanganate. This reaction typically results in the formation of two carboxylic acids. Contact with strong oxidizers should be avoided.

Hydrolytic Stability

Alkynes are generally stable to hydrolysis under neutral pH conditions. However, the presence of strong acids or bases may catalyze hydration or other reactions across the triple bond.

Recommended Storage Conditions

Based on available safety data and general chemical handling principles, the following storage conditions are recommended for this compound:

| Parameter | Recommendation |

| Temperature | Ambient temperatures.[1] Store in a cool place. |

| Light | Protect from light. Store in an opaque or amber container. |

| Atmosphere | Store in a well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |

| Container | Keep container tightly closed in a dry place. |

| Incompatibilities | Keep away from heat, sparks, open flames, and strong oxidizing agents. |

Potential Degradation Pathway

A potential degradation pathway for this compound, based on the known chemistry of internal alkynes, is oxidative cleavage. This process would likely yield acetic acid and 4-methylpentanoic acid.

Experimental Protocols

While specific experimental protocols for the stability testing of this compound are not published, the following section outlines general methodologies based on ICH guidelines for forced degradation and photostability studies, which can be adapted for this compound.

Forced Degradation Study Protocol

This protocol is designed to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Suitable organic solvent (e.g., acetonitrile or methanol)

-

Analytical instrumentation (e.g., GC-MS, HPLC-UV/MS)

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the chosen solvent at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with HCl and heat (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with NaOH and heat (e.g., 60°C) for a defined period.

-

Oxidation: Treat the sample solution with H₂O₂ at room temperature for a defined period.

-

Thermal Stress: Store the solid sample and a solution of the sample at an elevated temperature (e.g., 60°C) in the dark.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples against a control sample (stored under normal conditions) using a validated stability-indicating analytical method (e.g., GC-MS) to identify and quantify any degradation products.

Photostability Study Protocol

This protocol is based on ICH Q1B guidelines.

Objective: To evaluate the intrinsic photostability characteristics of this compound.

Materials:

-

This compound (solid and in solution)

-

Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white and UV-A fluorescent lamps)

-

Calibrated radiometer/lux meter

-

Chemically inert transparent containers

-

Aluminum foil

Methodology:

-

Sample Preparation:

-

Place the solid this compound in a transparent container.

-

Prepare a solution of this compound in a suitable solvent in a transparent container.

-

Prepare dark control samples by wrapping identical containers in aluminum foil.

-

-

Exposure:

-

Place the samples and dark controls in the photostability chamber.

-

Expose the samples to light for a specified duration to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Analysis:

-

At the end of the exposure period, compare the exposed samples to the dark control samples.

-

Analyze for any physical changes (e.g., appearance, color) and for the formation of degradation products using a validated stability-indicating analytical method.

-

Conclusion

This compound is a flammable liquid that should be stored at ambient temperature, protected from light and ignition sources, and in a well-ventilated area. While specific quantitative stability data is limited, its stability profile can be inferred from the general behavior of internal alkynes. It is expected to be relatively stable under recommended storage conditions but may degrade via oxidation in the presence of strong oxidizing agents. For critical applications, it is highly recommended to perform specific stability studies using protocols similar to those outlined in this guide to establish a comprehensive stability profile for this compound under its intended use and storage conditions.

References

Technical Guide: 6-Methyl-2-heptyne (CAS: 51065-64-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methyl-2-heptyne, including its commercial availability, physicochemical properties, and a detailed, proposed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals in research and drug development.

Commercial Availability

This compound is commercially available from several chemical suppliers. Researchers can procure this compound in various quantities, typically with purities of 98% or higher. It is important to note that this compound may be classified as a dangerous good for transport and may incur additional shipping charges.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number | Purity | Available Quantities |

| Thermo Scientific Chemicals | B2088103 | 98% | 1 g |

| Santa Cruz Biotechnology | sc-268433 | Not specified | Contact for details |

| ChemicalBook | CB7258356 | Not specified | Contact for details |

| ECHEMI | Not specified | Not specified | Gram to bulk scale |

Physicochemical Properties

This compound, also known as methyl isopentyl acetylene, is a simple internal alkyne. Its fundamental properties are summarized below.[1][2][3]

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 51065-64-6 | PubChem[1], NIST[2] |

| Molecular Formula | C₈H₁₄ | PubChem[1], NIST[2] |

| Molecular Weight | 110.20 g/mol | PubChem[1] |

| IUPAC Name | 6-methylhept-2-yne | PubChem[1] |

| Synonyms | Methyl isopentyl acetylene, 2-Heptyne, 6-methyl- | Santa Cruz Biotechnology[4], NIST[2] |

| Canonical SMILES | CC#CCCC(C)C | PubChem[1] |

| InChI Key | HIEALULIKYDRQN-UHFFFAOYSA-N | PubChem[1], NIST[2] |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified |

Synthesis of this compound: A Proposed Experimental Protocol

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the alkylation of a terminal alkyne, such as 1-propyne, with an appropriate alkylating agent like 1-bromo-3-methylbutane. The overall reaction is a nucleophilic substitution (SN2) where the acetylide anion, formed by the deprotonation of the terminal alkyne, attacks the primary alkyl halide.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for yield and purity.

Materials:

-

1-Propyne (or a suitable precursor for its in situ generation)

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

1-Bromo-3-methylbutane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, argon or nitrogen gas)

Procedure:

-

Formation of the Acetylide Anion:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet for inert gas (argon or nitrogen).

-

Under a positive pressure of inert gas, condense liquid ammonia into the flask at -78 °C (dry ice/acetone bath).

-

Carefully add sodium amide (1.1 equivalents relative to the terminal alkyne) to the liquid ammonia with stirring.

-

Bubble 1-propyne gas (1.0 equivalent) through the stirred sodium amide/liquid ammonia suspension. Alternatively, if starting with a solution of 1-propyne in an anhydrous solvent, add it dropwise. The formation of the sodium propynilide should result in a clear solution or a fine suspension.

-

-

Alkylation Reaction:

-

To the freshly prepared acetylide anion solution at -78 °C, add a solution of 1-bromo-3-methylbutane (1.05 equivalents) in a minimal amount of anhydrous diethyl ether or THF dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under an inert atmosphere. The ammonia will evaporate during this time.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C (ice bath).

-

Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Safety Precautions:

-

Sodium amide is a highly reactive and moisture-sensitive strong base. It should be handled under an inert atmosphere.

-

Liquid ammonia is a corrosive and toxic gas at room temperature. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Alkyl halides can be toxic and should be handled with care.

-

The reaction should be carried out under anhydrous conditions as water will quench the acetylide anion.

Biological Activity and Signaling Pathways

Extensive searches of the scientific and patent literature did not yield any specific information regarding the biological activity, pharmacological effects, or involvement in any signaling pathways of this compound. While the alkyne functional group is a component of many biologically active natural products and synthetic drugs, there is no data to suggest a specific biological role for this particular small molecule.[5][6]

The absence of such data presents an opportunity for novel research. Screening this compound in various biological assays could uncover previously unknown activities. Given its simple structure, it could serve as a starting point or a fragment for the development of new bioactive compounds in medicinal chemistry.

Conclusion

This compound is a readily available chemical reagent with well-defined physicochemical properties. While a specific, published protocol for its synthesis is not available, its preparation can be reliably achieved through established methods for internal alkyne synthesis. The lack of any reported biological activity for this compound makes it an unexplored area for researchers in drug discovery and chemical biology, presenting a blank slate for potential new findings.

References

Methodological & Application

Application Notes and Protocols for 6-Methyl-2-heptyne in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 6-methyl-2-heptyne, an internal alkyne, in various organic synthesis transformations. The protocols outlined below are representative methods for the functionalization of internal alkynes and may require optimization for this specific substrate.

Chemical Information:

| Compound Name | This compound |

| Synonyms | Methyl isopentyl acetylene, 2-Heptyne, 6-methyl- |

| CAS Number | 51065-64-6 |

| Molecular Formula | C₈H₁₄ |

| Molecular Weight | 110.20 g/mol |

| Structure | CH₃-C≡C-CH₂-CH₂-CH(CH₃)₂ |

Hydration of this compound: Synthesis of Ketones

The acid-catalyzed hydration of internal alkynes is a fundamental transformation that yields ketones. In the case of an unsymmetrical internal alkyne such as this compound, a mixture of two regioisomeric ketones is expected. Oxymercuration-demercuration is a common method to achieve this transformation under milder conditions than direct acid catalysis.

Experimental Protocol: Oxymercuration-Demercuration

This protocol describes the hydration of this compound to a mixture of 6-methyl-2-heptanone and 6-methyl-3-heptanone.

Materials:

-

This compound

-

Mercury(II) sulfate (HgSO₄)

-

Sulfuric acid (H₂SO₄), concentrated

-

Water, deionized

-

Diethyl ether

-

Sodium chloride (NaCl), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-